4-Bromo-2-fluoro-3-formylpyridine
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Overview
Description
4-Bromo-2-fluoro-3-formylpyridine is a heterocyclic organic compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and formyl groups at the 4, 2, and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-formylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-fluoropyridine followed by formylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-formylpyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 4-Bromo-2-fluoro-3-hydroxymethylpyridine.
Oxidation: 4-Bromo-2-fluoro-3-carboxypyridine.
Scientific Research Applications
4-Bromo-2-fluoro-3-formylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-formylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-formylpyridine
- 2-Bromo-4-fluoropyridine
- 3-Bromo-2-formylpyridine
- 4-Bromo-2-fluoropyridine
Uniqueness
4-Bromo-2-fluoro-3-formylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with tailored biological and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
4-bromo-2-fluoropyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVAZIBHZKWOFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650252 |
Source
|
Record name | 4-Bromo-2-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-77-2 |
Source
|
Record name | 4-Bromo-2-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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